molecular formula C12H8N2O3 B8530336 4-Hydroxy-9h-pyrido[3,4-b]indole-1-carboxylic acid

4-Hydroxy-9h-pyrido[3,4-b]indole-1-carboxylic acid

Cat. No.: B8530336
M. Wt: 228.20 g/mol
InChI Key: JHCKHLUHXWEENL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxy-9h-pyrido[3,4-b]indole-1-carboxylic acid is a heterocyclic compound that belongs to the indole family Indoles are significant due to their presence in various natural products and their biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-9h-pyrido[3,4-b]indole-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of a suitable hydrazone with an aldehyde or ketone in the presence of a catalyst can lead to the formation of the indole ring system .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-9h-pyrido[3,4-b]indole-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted indoles, quinonoid derivatives, and dihydro compounds, each with distinct chemical and biological properties .

Scientific Research Applications

4-Hydroxy-9h-pyrido[3,4-b]indole-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and natural product analogs.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Hydroxy-9h-pyrido[3,4-b]indole-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Uniqueness: 4-Hydroxy-9h-pyrido[3,4-b]indole-1-carboxylic acid stands out due to its unique combination of a carboxyl and hydroxyl group on the indole ring, which enhances its reactivity and potential for forming diverse derivatives. This structural uniqueness contributes to its wide range of applications in scientific research .

Properties

Molecular Formula

C12H8N2O3

Molecular Weight

228.20 g/mol

IUPAC Name

4-hydroxy-9H-pyrido[3,4-b]indole-1-carboxylic acid

InChI

InChI=1S/C12H8N2O3/c15-8-5-13-11(12(16)17)10-9(8)6-3-1-2-4-7(6)14-10/h1-5,14-15H,(H,16,17)

InChI Key

JHCKHLUHXWEENL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3O)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

In 30 ml of methanol was dissolved 1.0 g of the product of Example 2 followed by addition of 2 ml of 10% aqueous sodium hydroxide. The mixture was refluxed at water bath temperature for 6 hours and the methanol then removed by distillation. The residue was neutralized with a 10% aqueous hydrochloric acid and the resultant crystals were recovered by filtration and recrystallized from methanoltetrahydrofuran to yield 630 mg of the title compound as colorless needles, m.p. 158°-159° C. (decomp.). Mol. wt. (based on mass spectrum) 228. Elemental analysis found: C, 63.32%; H, 3.28%; N, 12.05%; calculated for C12H8N2O3 : C, 63.16%; H, 3.53%; N, 12.28%. The IR absorption spectrum shows the absorption at 1680 cm-1 in starting compound has disappeared with absorption observed at 1610 cm-1 (carbonyl).
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